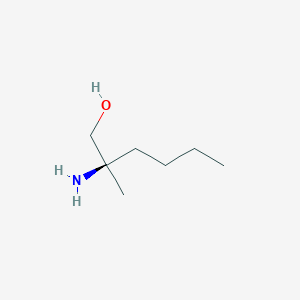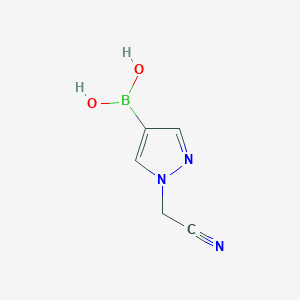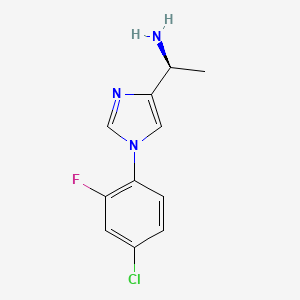
(S)-1-(1-(4-Chloro-2-fluorophenyl)-1H-imidazol-4-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(1-(4-Chloro-2-fluorophenyl)-1H-imidazol-4-yl)ethan-1-amine is a chiral compound with potential applications in various fields such as medicinal chemistry and pharmacology. The compound features a chiral center at the ethanamine moiety, making it an enantiomerically pure substance. The presence of the 4-chloro-2-fluorophenyl group and the imidazole ring contributes to its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1-(4-Chloro-2-fluorophenyl)-1H-imidazol-4-yl)ethan-1-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the 4-Chloro-2-fluorophenyl Group: This step involves the substitution reaction where the phenyl group is introduced to the imidazole ring using appropriate halogenated precursors.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer. This can be achieved through chiral chromatography or using chiral auxiliaries.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanamine moiety, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Potential therapeutic agent due to its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of novel materials and catalysts.
作用機序
The mechanism of action of (S)-1-(1-(4-Chloro-2-fluorophenyl)-1H-imidazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The imidazole ring is known to interact with metal ions and active sites of enzymes, while the phenyl group can engage in hydrophobic interactions with protein surfaces.
類似化合物との比較
Similar Compounds
®-1-(1-(4-Chloro-2-fluorophenyl)-1H-imidazol-4-yl)ethan-1-amine: The enantiomer of the compound with potentially different biological activities.
1-(1-(4-Chloro-2-fluorophenyl)-1H-imidazol-4-yl)ethan-1-amine: The racemic mixture containing both (S)- and ®-enantiomers.
1-(1-(4-Chlorophenyl)-1H-imidazol-4-yl)ethan-1-amine: A similar compound lacking the fluorine atom.
Uniqueness
(S)-1-(1-(4-Chloro-2-fluorophenyl)-1H-imidazol-4-yl)ethan-1-amine is unique due to its specific stereochemistry and the presence of both chlorine and fluorine atoms on the phenyl ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C11H11ClFN3 |
|---|---|
分子量 |
239.67 g/mol |
IUPAC名 |
(1S)-1-[1-(4-chloro-2-fluorophenyl)imidazol-4-yl]ethanamine |
InChI |
InChI=1S/C11H11ClFN3/c1-7(14)10-5-16(6-15-10)11-3-2-8(12)4-9(11)13/h2-7H,14H2,1H3/t7-/m0/s1 |
InChIキー |
TVWFQODIDACOSL-ZETCQYMHSA-N |
異性体SMILES |
C[C@@H](C1=CN(C=N1)C2=C(C=C(C=C2)Cl)F)N |
正規SMILES |
CC(C1=CN(C=N1)C2=C(C=C(C=C2)Cl)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Methyl-5-azaspiro[2.3]hexane-1-carboxamide hydrochloride](/img/structure/B12946299.png)
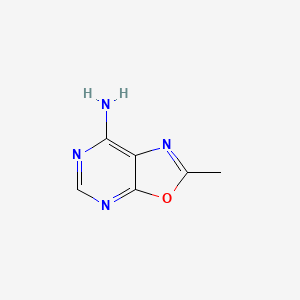
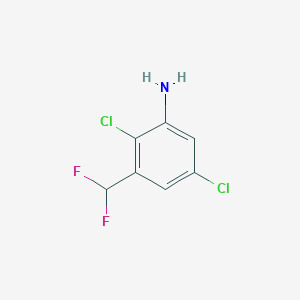

![6-Oxa-2-azaspiro[3.4]octan-8-ol](/img/structure/B12946318.png)

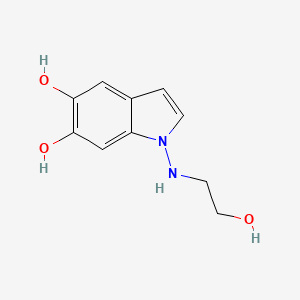
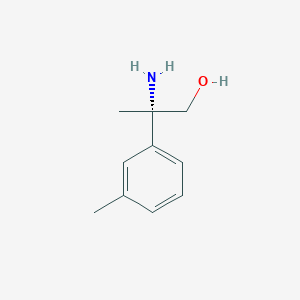
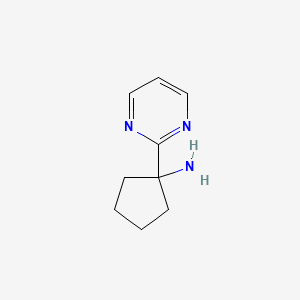
![3-(Tetrahydrofuran-3-yloxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)-benzamide](/img/structure/B12946350.png)
